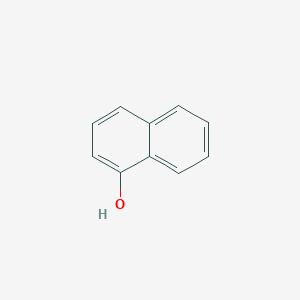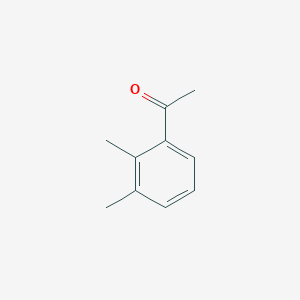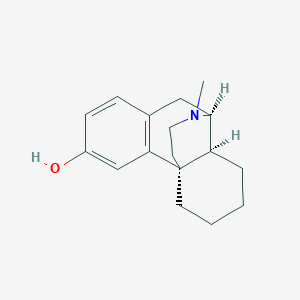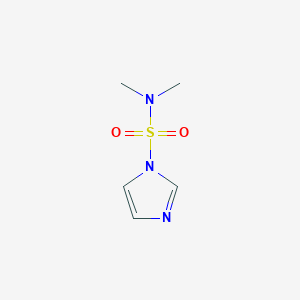
2-ヒドロキシフェルバメート
概要
説明
2-Hydroxyfelbamate is a metabolite of felbamate, an anticonvulsant drug used primarily in the treatment of epilepsy.
科学的研究の応用
2-Hydroxyfelbamate has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of carbamates and hydroxylated derivatives.
Biology: Research focuses on its metabolic pathways and interactions with biological systems.
Medicine: Studies explore its potential as an anticonvulsant and its effects on neurological pathways.
作用機序
Target of Action
2-Hydroxyfelbamate, a metabolite of Felbamate, primarily targets GABA A receptors and NMDA receptors , particularly isoforms containing the NR2B subunit . These receptors play a crucial role in the transmission of signals in the nervous system.
Mode of Action
The compound acts as a positive modulator of GABA A receptors . This means it enhances the effect of GABA, an inhibitory neurotransmitter, leading to decreased neuronal excitability. It also acts as a blocker of NMDA receptors , particularly isoforms containing the NR2B subunit . This action inhibits the excitatory neurotransmitter glutamate, further reducing neuronal excitability.
Biochemical Pathways
2-Hydroxyfelbamate affects the cytochrome P450 (CYP) family of enzymes, which are involved in drug metabolism and synthesis of cholesterol, steroids, and other lipids. It has been found to decrease bile acid synthesis in the liver by inhibiting specific enzymes of the CYP family.
Pharmacokinetics
After oral ingestion, felbamate is rapidly absorbed with a bioavailability of >90% . Its volume of distribution is 0.7–0.91 L/kg, and plasma protein binding is 25% . Only 50% of an administered dose is metabolized in the liver, by CYP3A4 and CYP2E1, to form two hydroxylated metabolites (para-hydroxyfelbamate and 2-hydroxyfelbamate—10–15%) . Approximately 50% of an administered dose is excreted as unchanged felbamate in urine .
Result of Action
The primary result of 2-Hydroxyfelbamate’s action is the suppression of seizure activity . By enhancing the effect of GABA and inhibiting the effect of glutamate, it reduces neuronal excitability, which can help control seizures in conditions like epilepsy .
Action Environment
The action of 2-Hydroxyfelbamate can be influenced by various environmental factors. For instance, the presence of other drugs can affect its pharmacokinetics. Felbamate affects the pharmacokinetics of other drugs minimally, and other drugs affect the pharmacokinetics of felbamate minimally . Furthermore, the compound’s action can be affected by the patient’s liver function, as a significant portion of the drug is metabolized in the liver .
生化学分析
Biochemical Properties
2-Hydroxyfelbamate interacts with various enzymes and proteins. It is metabolized in the liver by enzymes CYP3A4 and CYP2E1 to form two hydroxylated metabolites, one of which is 2-Hydroxyfelbamate . These interactions play a crucial role in the biochemical reactions involving 2-Hydroxyfelbamate .
Cellular Effects
The cellular effects of 2-Hydroxyfelbamate are primarily observed in its parent compound, felbamate’s role as an anticonvulsant. Felbamate, and by extension 2-Hydroxyfelbamate, can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Felbamate has been proposed to have a unique dual mechanism of action as a positive modulator of GABA A receptors and as a blocker of NMDA receptors . It is plausible that 2-Hydroxyfelbamate might share similar mechanisms.
Temporal Effects in Laboratory Settings
In laboratory settings, felbamate is rapidly absorbed with a bioavailability of >90%. Its volume of distribution is 0.7–0.91 L/kg, and plasma protein binding is 25% . The temporal effects of 2-Hydroxyfelbamate, as a metabolite, would be subject to these pharmacokinetic parameters.
Dosage Effects in Animal Models
The parent compound felbamate is used to treat partial seizures and Lennox-Gastaut syndrome in humans , suggesting potential areas of study in animal models.
Metabolic Pathways
2-Hydroxyfelbamate is involved in the metabolic pathway of felbamate, where it is formed as a metabolite. The enzymes CYP3A4 and CYP2E1 in the liver metabolize felbamate to form 2-Hydroxyfelbamate .
Transport and Distribution
After oral ingestion, felbamate is rapidly absorbed and distributed within the body . As a metabolite, 2-Hydroxyfelbamate would be subject to similar transport and distribution mechanisms.
Subcellular Localization
The subcellular localization of 2-Hydroxyfelbamate is not explicitly known. Given that it is a metabolite of felbamate, it is likely to be found in the liver cells where felbamate is metabolized .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxyfelbamate typically involves the hydroxylation of felbamate. Felbamate itself is synthesized through the reaction of 2-phenyl-1,3-propanediol with phosgene, followed by the reaction with ammonia to form the dicarbamate structure . The hydroxylation process can be achieved using specific hydroxylating agents under controlled conditions to ensure the selective formation of 2-Hydroxyfelbamate.
Industrial Production Methods: Industrial production of 2-Hydroxyfelbamate follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity. The hydroxylation step is particularly critical and may involve the use of advanced catalytic systems to achieve high selectivity and efficiency .
化学反応の分析
Types of Reactions: 2-Hydroxyfelbamate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized derivatives, potentially involving the hydroxyl group.
Reduction: Reduction reactions may target the carbamate groups, leading to the formation of amine derivatives.
Substitution: Substitution reactions can occur at the phenyl ring or the hydroxyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) or alkylating agents are used under controlled conditions.
Major Products: The major products formed from these reactions include various hydroxylated, aminated, and substituted derivatives, each with distinct chemical and pharmacological properties .
類似化合物との比較
Felbamate: The parent compound, used as an anticonvulsant.
Para-hydroxyfelbamate: Another hydroxylated metabolite of felbamate.
Carbamazepine: Another anticonvulsant with a different chemical structure but similar therapeutic use.
Uniqueness: 2-Hydroxyfelbamate is unique due to its specific hydroxylation pattern, which imparts distinct pharmacological properties compared to its parent compound and other similar anticonvulsants. Its dual mechanism of action involving both NMDA and GABA receptors sets it apart from other anticonvulsants that typically target only one of these pathways .
特性
IUPAC Name |
(3-carbamoyloxy-2-hydroxy-2-phenylpropyl) carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O5/c12-9(14)17-6-11(16,7-18-10(13)15)8-4-2-1-3-5-8/h1-5,16H,6-7H2,(H2,12,14)(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTXNIAJKDLEHGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(COC(=O)N)(COC(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60439317 | |
| Record name | 2-Hydroxyfelbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60439317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109482-32-8 | |
| Record name | 2-Hydroxyfelbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60439317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Hydroxyfelbamate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/735K2T4YFB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does the research provide information on how 2-Hydroxyfelbamate might be involved in the pathway leading to PTB?
A1: Unfortunately, the research paper primarily focuses on identifying potential biomarkers using machine learning models and does not delve into the specific mechanisms of action of 2-Hydroxyfelbamate in the context of PTB []. Further research is needed to elucidate the precise role this metabolite might play in the biological pathways associated with preterm birth.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















